molecular formula C9H12ClNO2S B5640349 1-(4-chlorophenyl)-N,N-dimethylmethanesulfonamide

1-(4-chlorophenyl)-N,N-dimethylmethanesulfonamide

Cat. No.: B5640349
M. Wt: 233.72 g/mol
InChI Key: FZZWXOCIIJTWAK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N,N-dimethylmethanesulfonamide is an organic compound characterized by the presence of a chlorophenyl group attached to a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N,N-dimethylmethanesulfonamide typically involves the reaction of 4-chloroaniline with dimethylsulfamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems for reagent addition and temperature control ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-N,N-dimethylmethanesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-N,N-dimethylmethanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anti-inflammatory properties.

    Biochemistry: The compound is used to study enzyme inhibition and protein interactions.

    Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the chlorophenyl group can engage in hydrophobic interactions, enhancing binding affinity.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)piperazine: Shares the chlorophenyl group but differs in the presence of a piperazine ring instead of a sulfonamide group.

    N-(4-Chlorophenyl)-2-methylpropanamide: Similar in having a chlorophenyl group but contains an amide group instead of a sulfonamide group.

Uniqueness: 1-(4-Chlorophenyl)-N,N-dimethylmethanesulfonamide is unique due to its combination of a chlorophenyl group and a dimethylmethanesulfonamide moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-N,N-dimethylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-11(2)14(12,13)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZWXOCIIJTWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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